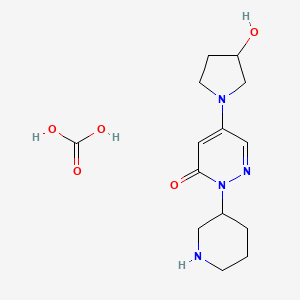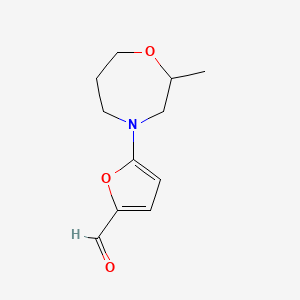
5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with an oxazepane moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another approach involves the use of furan-2-carbaldehyde as a starting material, which is then reacted with 2-methyl-1,4-oxazepane under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde serves as a versatile intermediate for the preparation of more complex molecules.
Biology: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Medicine: In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural features make it a valuable scaffold for drug design and discovery .
Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, its bioactivity may be attributed to its ability to interact with molecular targets such as enzymes or receptors. The furan ring and oxazepane moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity .
Comparison with Similar Compounds
Furan-2-carbaldehyde: A simpler analog with only the furan ring and aldehyde group.
2-Methylfuran: A furan derivative with a methyl group at the 2-position.
1,4-Oxazepane: A heterocyclic compound with a seven-membered ring containing oxygen and nitrogen atoms.
Uniqueness: 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the oxazepane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(2-methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-9-7-12(5-2-6-14-9)11-4-3-10(8-13)15-11/h3-4,8-9H,2,5-7H2,1H3 |
InChI Key |
BMOMVJMJHOEZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCO1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B15262319.png)
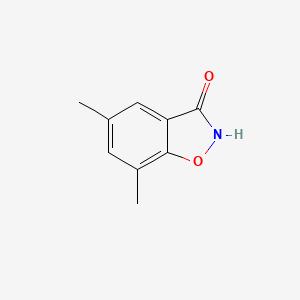
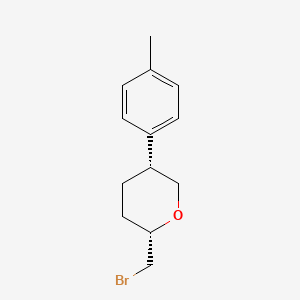
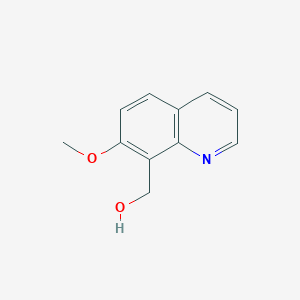
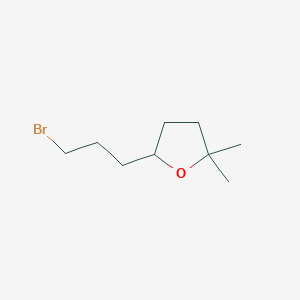
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B15262358.png)


![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B15262377.png)

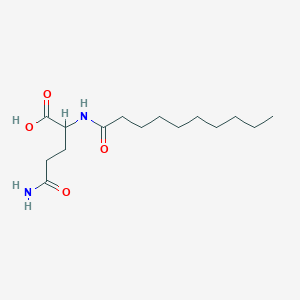
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B15262388.png)
